REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].[C:10](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10] |f:1.2.3|
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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FC1=C(C(=CC=C1)F)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
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42.5 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
19.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it is refluxed for three and one-half hours
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the reaction mixture is filtered
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Type
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WASH
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Details
|
the filter residue is washed with acetone
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Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.27 g | |
YIELD: PERCENTYIELD | 77.9% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |